7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
Description
7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O4/c1-37-25-17-23-24(18-26(25)38-2)28(20-12-9-15-22(16-20)34(35)36)31-30-27(23)29(19-10-5-3-6-11-19)32-33(30)21-13-7-4-8-14-21/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWXBFOCDDLFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC(=CC=C4)[N+](=O)[O-])N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 3-nitrobenzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amino derivatives.
Scientific Research Applications
7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloisoquinolines and related heterocyclic structures, such as:
- 7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]quinoline
- 5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]pyridine
Uniqueness
What sets 7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
